4-(3,5-Dimethoxyphenyl)benzoic acid
Overview
Description
3’,5’-Dimethoxy-[1,1’-biphenyl]-4-carboxylic acid is an organic compound belonging to the biphenyl family It is characterized by the presence of two methoxy groups at the 3’ and 5’ positions and a carboxylic acid group at the 4 position on the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Dimethoxy-[1,1’-biphenyl]-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available fluoroarenes.
Nucleophilic Aromatic Substitution: Sodium methoxide is used to introduce methoxy groups into the fluoroarene starting materials.
Suzuki Coupling: Selected mono- and dimethoxy haloarenes undergo Suzuki coupling with chlorinated phenylboronic acids to yield the desired methoxylated biphenyl derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
3’,5’-Dimethoxy-[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form hydroxyl groups.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Sodium methoxide (NaOMe) is used for nucleophilic aromatic substitution.
Major Products
Oxidation: Hydroxylated biphenyl derivatives.
Reduction: Biphenyl alcohol derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3’,5’-Dimethoxy-[1,1’-biphenyl]-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3’,5’-Dimethoxy-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors due to its structural features.
Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
3,3’-Dimethoxy-[1,1’-biphenyl]: Similar structure but lacks the carboxylic acid group.
3,3’-Dichloro-2,5-dimethoxy-[1,1’-biphenyl]: Contains chlorine atoms instead of a carboxylic acid group.
4’-Hydroxy-4,5-dimethoxy-[1,1’-biphenyl]-2-carbonitrile: Contains a hydroxyl and a nitrile group instead of a carboxylic acid.
Uniqueness
3’,5’-Dimethoxy-[1,1’-biphenyl]-4-carboxylic acid is unique due to the presence of both methoxy groups and a carboxylic acid group, which confer distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
4-(3,5-dimethoxyphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-13-7-12(8-14(9-13)19-2)10-3-5-11(6-4-10)15(16)17/h3-9H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVBMZKNQVMSJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683325 | |
Record name | 3',5'-Dimethoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30683325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913647-91-3 | |
Record name | 3',5'-Dimethoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30683325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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